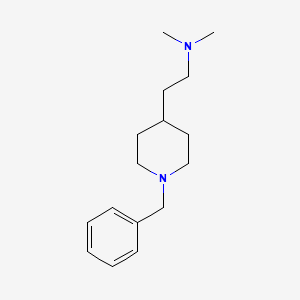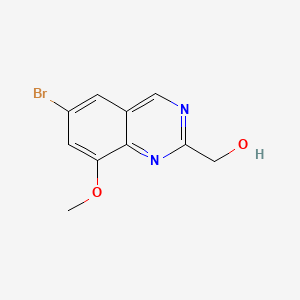
Pyridine, 2,4-bis(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,4-bis(phenylsulfonyl)-: is a chemical compound with the molecular formula C17H13NO4S2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(phenylsulfonyl)- typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,4-bis(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2,4-bis(phenylsulfonyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: In biological research, Pyridine, 2,4-bis(phenylsulfonyl)- is used as a probe to study enzyme mechanisms and interactions. It can also be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, Pyridine, 2,4-bis(phenylsulfonyl)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,4-bis(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound can also interact with receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Pyridine, 2-phenylsulfonyl-: This compound has only one phenylsulfonyl group and exhibits different reactivity and properties compared to Pyridine, 2,4-bis(phenylsulfonyl)-.
Pyridine, 4-phenylsulfonyl-: Similar to the above, but with the phenylsulfonyl group at the 4-position.
Pyridine, 2,6-bis(phenylsulfonyl)-: This compound has phenylsulfonyl groups at the 2 and 6 positions, leading to different steric and electronic effects.
Uniqueness: Pyridine, 2,4-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups at the 2 and 4 positions of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
56460-66-3 |
|---|---|
Fórmula molecular |
C17H13NO4S2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2,4-bis(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C17H13NO4S2/c19-23(20,14-7-3-1-4-8-14)16-11-12-18-17(13-16)24(21,22)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
QQXYXJRMIDRLSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)





![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)



